Cas no 1461689-26-8 ((1R)-1-cycloheptylethan-1-amine hydrochloride)

(1R)-1-Cycloheptylethan-1-amine hydrochloride is a chiral amine derivative with a cycloheptyl substituent, commonly employed as a building block in organic synthesis and pharmaceutical research. The compound's stereospecific (R)-configuration makes it valuable for asymmetric synthesis and chiral resolution processes. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. The cycloheptyl group contributes to unique steric and electronic properties, enabling applications in the development of bioactive molecules and catalysts. This reagent is particularly useful in medicinal chemistry for the preparation of enantiomerically pure intermediates. High-purity grades are available to meet stringent research and industrial requirements.
(1R)-1-cycloheptylethan-1-amine hydrochloride structure
1461689-26-8 structure
Product Name:(1R)-1-cycloheptylethan-1-amine hydrochloride
CAS No:1461689-26-8
MF:C9H20ClN
MW:177.71480178833
CID:4600817
PubChem ID:75480767
Update Time:2025-10-28

(1R)-1-cycloheptylethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-cycloheptylethan-1-amine hydrochloride
    • Inchi: 1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m1./s1
    • InChI Key: MBTQXHLLVKOQFI-DDWIOCJRSA-N
    • SMILES: [C@@H](C1CCCCCC1)(N)C.Cl

Experimental Properties

  • Color/Form: NA

(1R)-1-cycloheptylethan-1-amine hydrochloride Security Information

(1R)-1-cycloheptylethan-1-amine hydrochloride Pricemore >>

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Additional information on (1R)-1-cycloheptylethan-1-amine hydrochloride

Introduction to (1R)-1-cycloheptylethan-1-amine Hydrochloride (CAS No. 1461689-26-8)

(1R)-1-cycloheptylethan-1-amine hydrochloride (CAS No. 1461689-26-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (1R)-Cycloheptylalanine Hydrochloride, is a derivative of cycloheptane and ethylamine, with a unique chiral center at the carbon atom adjacent to the amine group. The presence of this chiral center imparts specific stereochemical properties that are crucial for its biological activity and potential therapeutic applications.

The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various pharmaceutical formulations. This property is particularly important in drug development, where solubility can significantly impact the bioavailability and efficacy of a drug. The (1R)-enantiomer is the active form of the compound, and its synthesis and purification are critical steps in ensuring the quality and effectiveness of the final product.

Recent studies have explored the potential applications of (1R)-1-cycloheptylethan-1-amine hydrochloride in various therapeutic areas. One notable area of research is its use as a chiral building block in the synthesis of more complex molecules, particularly those with potential neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant neuroprotective effects in cellular models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

The mechanism of action for these neuroprotective effects is thought to involve the modulation of intracellular signaling pathways, particularly those related to oxidative stress and inflammation. The (1R)-enantiomer has been shown to effectively reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes. Additionally, it has been found to inhibit pro-inflammatory cytokines, thereby reducing inflammation in neuronal cells.

In addition to its neuroprotective properties, (1R)-1-cycloheptylethan-1-amine hydrochloride has also been investigated for its potential as a lead compound in the development of new analgesic agents. Preclinical studies have shown that this compound exhibits potent analgesic activity in animal models of pain, with a favorable safety profile. The analgesic effects are believed to be mediated through interactions with specific receptors in the central nervous system, although further research is needed to fully elucidate the underlying mechanisms.

The synthesis of (1R)-1-cycloheptylethan-1-amine hydrochloride involves several steps, including the formation of the cycloheptane ring and the introduction of the chiral center. One common synthetic route involves the use of asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, to ensure high enantiomeric purity. The final step typically involves converting the free amine to its hydrochloride salt form through reaction with hydrogen chloride gas or an aqueous solution of hydrochloric acid.

The purity and stability of (1R)-1-cycloheptylethan-1-amine hydrochloride are critical factors in its use as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to assess these properties. These methods can also help identify any impurities or degradation products that may affect the compound's performance or safety.

In conclusion, (1R)-1-cycloheptylethan-1-amine hydrochloride (CAS No. 1461689-26-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique stereochemical properties, coupled with its solubility and stability, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its biological activities and mechanisms of action, paving the way for new treatments for various diseases and conditions.

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